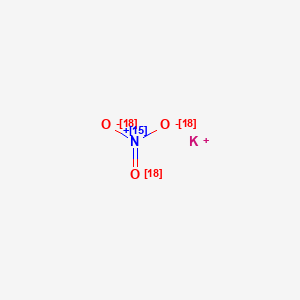

Potassium nitrate-15N,18O3

Description

Properties

IUPAC Name |

potassium;bis(18O)(oxidanidyl)-(18O)oxidanylidene(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1,2+2,3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-QKBJONFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=[18O])([18O-])[18O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584065 | |

| Record name | Potassium (~15~N,~18~O_3_)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.0959 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-22-5 | |

| Record name | Potassium (~15~N,~18~O_3_)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Potassium Nitrate 15n,18o3

Precursor Synthesis and Isotopic Enrichment Strategies

The foundation for synthesizing K¹⁵N¹⁸O₃ lies in the preparation of highly enriched isotopic sources of nitrogen and oxygen.

Preparation of ¹⁵N-Enriched Nitrogen Sources (e.g., ¹⁵N nitric acid, ¹⁵N ammonium)

Nitrogen exists naturally as two stable isotopes, ¹⁴N and ¹⁵N, with abundances of approximately 99.73% and 0.37%, respectively. scielo.br The production of ¹⁵N-enriched compounds involves processes that increase the concentration of ¹⁵N beyond its natural abundance. scielo.br These labeled compounds are crucial for tracer studies that elucidate the nitrogen cycle in various systems. scielo.br

One common precursor for ¹⁵N-labeled nitrates is ¹⁵N-enriched ammonia (B1221849) (¹⁵NH₃) . The synthesis of ¹⁵NH₃ can be achieved through methods like the Haber-Bosch process, where atmospheric nitrogen is used. arasia.org By controlling the nitrogen source, enrichment with ¹⁵N can be accomplished. arasia.org

From ¹⁵NH₃, ¹⁵N-enriched nitric acid (H¹⁵NO₃) can be produced via catalytic oxidation. scielo.brresearchgate.net This process typically involves the oxidation of anhydrous ¹⁵NH₃ over a catalyst, such as a platinum-rhodium (Pt/Rh) gauze. scielo.brresearchgate.net The reaction parameters, including temperature, pressure, and reactant ratios, are critical for maximizing the conversion efficiency. scielo.brresearchgate.net For instance, studies have shown that optimal conditions of 500 °C, a 50% excess of O₂, and a pressure of 0.4 MPa can lead to a conversion of N-¹⁵NH₃ to N-¹⁵NO₃⁻ of 62.2%. scielo.brresearchgate.net The resulting ¹⁵N-enriched nitrogen oxides are then hydrated to form H¹⁵NO₃. scielo.brscielo.br It has been observed that no significant isotopic fractionation occurs during the conversion of N-¹⁵NH₃ to N-¹⁵NO₃⁻. scielo.br

Alternatively, ¹⁵N-enriched ammonium (B1175870) salts , such as (¹⁵NH₄)₂SO₄, can be produced. One method involves an ion exchange technique using previously enriched Na₂³⁴SO₄ and (¹⁵NH₄)₂SO₄. researchgate.net Another approach is the reaction of H₂³⁴SO₄ with ¹⁵NH₃(aq) in a distillation system. researchgate.net

Table 1: Parameters for ¹⁵N-Enriched Nitric Acid Production

| Parameter | Optimal Condition | Result | Reference |

| Temperature | 500 °C | 62.2% conversion of N-¹⁵NH₃ to N-¹⁵NO₃⁻ | scielo.brresearchgate.net |

| Oxygen | 50% excess | scielo.brresearchgate.net | |

| Pressure | 0.4 MPa | scielo.brresearchgate.net | |

| ¹⁵NH₃ Flow Rate | 3.39 g.min⁻¹ | scielo.brresearchgate.net |

This table presents the optimal conditions for the production of H¹⁵NO₃ from the oxidation of anhydrous ¹⁵NH₃.

Preparation of ¹⁸O-Enriched Oxygen Sources (e.g., H₂¹⁸O)

Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O. The natural abundance of ¹⁸O is only about 0.204%. hwb.gov.in The primary source for ¹⁸O enrichment is ¹⁸O-enriched water (H₂¹⁸O) . irisotope.comwikipedia.org The production of H₂¹⁸O is a critical step for synthesizing ¹⁸O-labeled compounds. irisotope.comwikipedia.org

A common industrial method for producing H₂¹⁸O is the distillation of water . tn-sanso.co.jpgoogle.com This process takes advantage of the slight differences in volatility between H₂¹⁶O and H₂¹⁸O. google.com Cryogenic distillation of oxygen is another efficient method to separate ¹⁸O from the more abundant ¹⁶O, achieving high enrichment levels of over 98 atom%. tn-sanso.co.jp

The production process can involve multiple stages. For example, an initial pre-concentration by distillation can be followed by a final concentration step using chemical isotope exchange. google.com In some processes, D₂¹⁸O is an intermediate product, which is then decomposed through electrolysis into D₂ and ¹⁸O₂. The ¹⁸O₂ is subsequently combined with pure H₂ in a chemical reaction to produce H₂¹⁸O. irisotope.com Globally, several facilities have been established to meet the increasing demand for H₂¹⁸O, with production capacities reaching hundreds of kilograms per year. tn-sanso.co.jp

Table 2: H₂¹⁸O Production and Specifications

| Production Method | Key Features | Resultant Purity | Reference |

| Water Distillation | Fractional distillation under vacuum conditions. | >95 atom % | hwb.gov.ingoogle.com |

| Cryogenic Oxygen Distillation | Separation of oxygen isotopes at low temperatures. | >98 atom % | tn-sanso.co.jp |

| Electrolysis and Recombination | Electrolysis of D₂¹⁸O followed by reaction of ¹⁸O₂ with H₂. | >98 atom % | irisotope.com |

This table summarizes various methods for the production of ¹⁸O-enriched water and the typical isotopic purity achieved.

Chemical Reaction Pathways for Labeled Nitrate (B79036) Formation

Once the enriched precursors are available, they are used in chemical reactions to synthesize the doubly labeled potassium nitrate.

Neutralization Reactions for Potassium Nitrate Synthesis

A straightforward and common method for synthesizing potassium nitrate is through the neutralization reaction of nitric acid with a potassium base. wikipedia.orgatamanchemicals.combyjus.comvedantu.com To produce K¹⁵N¹⁸O₃, ¹⁵N-enriched nitric acid (H¹⁵NO₃) is reacted with a potassium source in the presence of ¹⁸O-enriched water (H₂¹⁸O).

The general reaction is: KOH + HNO₃ → KNO₃ + H₂O wikipedia.orgatamanchemicals.combyjus.comvedantu.com

For the synthesis of the labeled compound, the reaction would be: K¹⁸OH + H¹⁵N¹⁸O₃ → K¹⁵N¹⁸O₃ + H₂¹⁸O

To achieve this, one would first need to prepare K¹⁸OH, for instance by reacting potassium metal with H₂¹⁸O. The nitric acid itself must also be enriched with ¹⁸O. This can be accomplished by performing the oxidation of ¹⁵NH₃ and subsequent hydration steps in an ¹⁸O-rich environment, ensuring the final HNO₃ molecule incorporates the heavy oxygen isotope. The reaction is highly exothermic. wikipedia.org The resulting K¹⁵N¹⁸O₃ can then be crystallized from the solution. scribd.com

Another pathway involves the reaction of potassium chloride with nitric acid. quora.com To produce the labeled compound, ¹⁵N¹⁸O₃-enriched nitric acid would be required: KCl + H¹⁵N¹⁸O₃ → K¹⁵N¹⁸O₃ + HCl quora.com

Electrochemical Reduction and Isotopic Exchange Methods

Electrochemical methods offer alternative routes for the synthesis of labeled nitrates. Research has demonstrated the electrocatalytic oxidation of N₂ to HNO₃ . oup.com By using ¹⁵N₂ gas as the nitrogen source, ¹⁵N-enriched nitric acid can be produced. oup.com Isotope-labeling studies have confirmed that the nitrogen in the resulting nitrate originates from the N₂ gas. oup.com This method, when coupled with an ¹⁸O-rich electrolyte (H₂¹⁸O), could potentially yield H¹⁵N¹⁸O₃.

Furthermore, electrochemical reduction of nitrate to ammonia has been studied using ¹⁵N isotope labeling to confirm the reaction pathway. researchgate.netgoogle.comacs.org While this is the reverse of what is needed for synthesis, the principles of electrochemical nitrogen conversion are relevant.

Isotopic exchange methods can also be employed to enrich nitrate with heavy oxygen isotopes. purdue.edu For instance, nitrate can exchange oxygen isotopes with water, although this process can be slow under certain conditions. princeton.edu The efficiency of isotopic exchange can be influenced by factors such as temperature and the presence of catalysts. Anion exchange resins can be used to separate and enrich nitrate from aqueous solutions for isotopic analysis. nih.gov

Purification and Isotopic Purity Verification Techniques

After synthesis, the K¹⁵N¹⁸O₃ product must be purified and its isotopic enrichment verified.

Purification is often achieved through recrystallization . scribd.comresearchgate.net This technique leverages the differences in solubility of the desired compound and any impurities at different temperatures to obtain a purer crystalline product. scribd.comresearchgate.net For instance, dissolving the synthesized potassium nitrate in hot water and then cooling the solution allows for the crystallization of purified KNO₃, while impurities remain in the mother liquor. google.com

Isotopic purity verification is crucial to confirm the successful incorporation of both ¹⁵N and ¹⁸O into the potassium nitrate molecule. The primary analytical technique for this is mass spectrometry . almacgroup.comresearchgate.net

High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) mass spectrometry, allows for the precise determination of the mass-to-charge ratio of the molecule and its isotopologues. almacgroup.comresearchgate.net This enables the accurate quantification of the isotopic enrichment. almacgroup.com The analysis involves measuring the relative intensities of the ions corresponding to K¹⁴N¹⁶O₃, K¹⁵N¹⁶O₃, K¹⁴N¹⁸O₃, and the desired K¹⁵N¹⁸O₃, among other possible isotopic combinations.

For detailed analysis of the nitrogen and oxygen isotopes in nitrate, specific methods have been developed. The "denitrifier method" involves the conversion of nitrate to nitrous oxide (N₂O) by denitrifying bacteria, followed by isotope ratio mass spectrometry of the N₂O. princeton.edu Another approach is the "cadmium reduction method". nih.gov These techniques, while often used for determining natural abundance isotopic ratios, can be adapted to verify the high enrichment levels in synthesized labeled compounds.

Recrystallization and Other Separation Methods

Following the synthesis of Potassium nitrate-¹⁵N,¹⁸O₃, purification is a critical step to ensure the final product is free of unreacted starting materials and byproducts. Recrystallization is a primary method for purifying solid compounds like potassium nitrate. scribd.com This technique leverages the differences in solubility of the desired compound and impurities in a given solvent at different temperatures.

The general process of recrystallization involves:

Dissolving the crude product: The synthesized K¹⁵N¹⁸O₃ is dissolved in a suitable solvent (often water for potassium nitrate) at an elevated temperature to create a saturated or near-saturated solution.

Hot filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear filtrate is allowed to cool slowly. As the temperature decreases, the solubility of the potassium nitrate decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution.

Isolation of crystals: The purified crystals are then separated from the mother liquor (the remaining solution) by filtration.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.

The efficiency of recrystallization can be influenced by factors such as the choice of solvent, the rate of cooling, and the presence of seed crystals. For instance, slow cooling generally results in larger and purer crystals. scribd.com In some patented methods for producing unlabeled potassium nitrate, cooling crystallization is employed by first heating the reaction solution and then cooling it to a specific temperature range (e.g., 4-8 °C) to induce crystallization. google.com The resulting crystals are then separated via centrifugation. google.com

Elemental Analysis and Chromatographic Purity Assessment

To confirm the identity and purity of the synthesized Potassium nitrate-¹⁵N,¹⁸O₃, a combination of elemental analysis and chromatographic techniques is employed.

Elemental Analysis: This technique determines the elemental composition of the compound. For K¹⁵N¹⁸O₃, elemental analysis would be used to verify the expected mass percentages of potassium, nitrogen, and oxygen. The isotopic enrichment levels are typically determined using mass spectrometry.

Chromatographic Purity Assessment: Various chromatographic methods can be used to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. nih.gov In the context of K¹⁵N¹⁸O₃, an appropriate HPLC method would be developed to separate the labeled potassium nitrate from any potential impurities. The purity is then determined by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram.

The table below summarizes the key analytical data for Potassium nitrate-¹⁵N,¹⁸O₃.

| Property | Value | Source |

| Molecular Formula | K¹⁵N¹⁸O₃ | sigmaaldrich.com |

| Molecular Weight | 108.10 g/mol | sigmaaldrich.comscbt.com |

| Isotopic Purity (¹⁵N) | 98 atom % | sigmaaldrich.com |

| Isotopic Purity (¹⁸O) | 95 atom % | sigmaaldrich.com |

| CAS Number | 285978-22-5 | sigmaaldrich.comscbt.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 334 °C (literature value for unlabeled KNO₃) | sigmaaldrich.comsigmaaldrich.com |

It is important to note that the certificate of analysis for a specific batch of the compound would provide the most accurate and lot-specific data on purity and isotopic enrichment. scbt.com

Advanced Analytical Techniques for Characterization and Quantification of 15n,18o3 Labeled Nitrate

Isotope Ratio Mass Spectrometry (IRMS) for Nitrogen and Oxygen Isotopic Composition

Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for the high-precision measurement of nitrogen (¹⁵N/¹⁴N) and oxygen (¹⁸O/¹⁶O) isotopic ratios in nitrate (B79036). The core principle involves converting the nitrate (NO₃⁻) from the sample into a simple gas, typically nitrous oxide (N₂O), which is then introduced into the mass spectrometer. The IRMS measures the relative abundance of different isotopologues of the gas (e.g., ¹⁴N¹⁴N¹⁶O, ¹⁴N¹⁵N¹⁶O, ¹⁴N¹⁴N¹⁸O), from which the isotopic composition of the original nitrate sample is calculated. usgs.govtandfonline.com

Sample Preparation Protocols for Nitrate Analysis (e.g., Bacterial Denitrification Method, Ti(III) Reduction)

The conversion of aqueous nitrate to N₂O gas is a critical preparatory step for IRMS analysis. Two predominant methods are the bacterial denitrification method and the chemical Ti(III) reduction method.

Bacterial Denitrification Method: This widely used method employs denitrifying bacteria, such as Pseudomonas aureofaciens or Pseudomonas chlororaphis, which naturally reduce nitrate to N₂O but lack a functional N₂O-reductase enzyme, preventing further reduction to dinitrogen (N₂) gas. princeton.eduprinceton.edu The sample containing nitrate is introduced into a vial with a culture of these bacteria under anaerobic conditions. princeton.edu After an incubation period, the N₂O that accumulates in the vial's headspace is extracted for IRMS analysis. princeton.eduprinceton.edu For this method to be successful, samples should be filtered and kept frozen, as preservatives or extreme pH levels can harm the bacteria. ucdavis.eduucdavis.edu

Ti(III) Reduction Method: This chemical approach uses a titanium(III) chloride (TiCl₃) reagent to reduce nitrate to N₂O in a single step within a sealed sample vial. google.comunizg.hrresearchgate.net The reaction typically proceeds for about 24 hours, after which the N₂O in the headspace is ready for analysis. researchgate.net This method is noted for its simplicity, speed, and avoidance of toxic chemicals or the need to maintain bacterial cultures. google.comresearchgate.netelementar.com To ensure efficiency, the Ti(III) reagent is often pre-conditioned with zinc powder to remove any contaminating Ti(IV). unizg.hr

Table 1: Comparison of Sample Preparation Methods for Nitrate Isotope Analysis

| Feature | Bacterial Denitrification Method | Ti(III) Reduction Method |

| Principle | Enzymatic conversion of NO₃⁻ to N₂O by bacteria lacking N₂O-reductase. princeton.eduprinceton.edu | Chemical reduction of NO₃⁻ to N₂O using a Ti(III) reagent. google.comresearchgate.net |

| Reagents | Cultures of Pseudomonas aureofaciens or similar denitrifying bacteria. princeton.eduprinceton.edu | Titanium(III) chloride (TiCl₃), often pre-treated with zinc powder. google.comunizg.hr |

| Advantages | High sensitivity for low nitrate concentrations; well-established protocols. princeton.edunih.gov | Simplicity (one-step conversion), rapid preparation, no toxic chemicals, no need for bacterial cultures. google.comresearchgate.netelementar.com |

| Disadvantages | Requires maintaining viable bacterial cultures; sensitive to sample matrix (pH, preservatives); can be time-consuming. ucdavis.eduucdavis.edu | Potential for chemical interferences; may require corrections based on nitrate concentration. researchgate.net |

| Typical Reaction Time | Overnight incubation. princeton.edu | ~24 hours. researchgate.net |

Principles and Applications of Continuous Flow IRMS and Gas Bench Systems

Modern nitrate isotope analysis is typically performed using a continuous-flow IRMS system, often coupled with an automated gas preparation and introduction system like a GasBench. thermofisher.comthermofisher.com

Continuous Flow IRMS (CF-IRMS): In a CF-IRMS setup, a continuous stream of an inert carrier gas, usually helium, transports the analyte gas (N₂O) from the preparation system into the IRMS. ucdavis.edunih.gov Before entering the mass spectrometer, the N₂O is cryogenically trapped and concentrated to increase signal intensity and is purified by passing through a gas chromatography (GC) column to separate it from potential contaminants like CO₂ or volatile organic compounds. ucdavis.eduelementar.com This automated, on-line approach allows for high sample throughput and precise analyses. nih.gov

Gas Bench Systems: A GasBench is a versatile automated peripheral that facilitates the extraction of headspace gases from sealed sample vials. thermofisher.com For nitrate analysis, a double-needle sampler purges the N₂O from the vial into the helium carrier stream. ucdavis.edu The gas is then routed through a series of traps for water removal and purification before being cryo-focused in a pre-concentration unit (PreCon) and finally introduced to the IRMS. usgs.govucdavis.eduunibas.ch This integrated system, combining a GasBench, PreCon, and IRMS, allows for the fully automated analysis of the nitrogen and oxygen isotopic composition of the N₂O produced from the nitrate sample. princeton.eduucdavis.edu

Isotopic Calibration and Standardization Procedures

To ensure the accuracy, precision, and comparability of data between different laboratories, rigorous calibration and standardization procedures are essential. forensic-isotopes.org This process involves analyzing internationally recognized isotopic reference materials (standards) alongside the unknown samples. ucdavis.eduit2isotopes.com

For nitrate isotope analysis, standards such as USGS-32, USGS-34, USGS-35, and IAEA-NO-3, which have internationally agreed-upon δ¹⁵N and δ¹⁸O values, are commonly used. google.comucdavis.edu These standards are treated and analyzed in the exact same manner as the samples. rsc.org By measuring the isotopic ratios of these standards, a calibration curve is generated. acs.org This curve is then used to correct the measured values of the samples, accounting for instrumental drift, linearity effects, and any isotopic fractionation that may occur during the sample preparation and analysis process. ucdavis.edursc.org This normalization to a common scale is crucial for producing reliable and universally comparable isotopic data. princeton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For compounds labeled with specific isotopes, such as Potassium nitrate-¹⁵N,¹⁸O₃, NMR is invaluable for confirming the location of the isotopic labels and for tracing their fate in metabolic processes.

¹⁵N-NMR for Structural Elucidation and Isotopic Site Specificity

The nitrogen-15 (B135050) (¹⁵N) isotope has a nuclear spin of 1/2, making it NMR-active. numberanalytics.com Although its low natural abundance (0.37%) and lower sensitivity compared to protons (¹H) present challenges, these are overcome when analyzing isotopically enriched compounds. nih.govrsc.org ¹⁵N-NMR is a powerful tool for the structural elucidation of nitrogen-containing molecules. numberanalytics.comresearchgate.net

The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment, providing key structural information. numberanalytics.com In the context of ¹⁵N,¹⁸O₃-labeled nitrate, ¹⁵N-NMR can confirm that the ¹⁵N isotope is indeed part of the nitrate ion. Furthermore, advanced NMR techniques can verify isotopic site specificity, ensuring the label is in the intended position. acs.org Multidimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, correlate the ¹⁵N nucleus with other nearby nuclei (like ¹⁷O, if present and detectable, or other nuclei in more complex molecules), providing unambiguous structural assignments. frontiersin.orgbeilstein-journals.org This capability is critical for verifying the structural integrity of the labeled compound before its use in tracer experiments.

Table 2: Key ¹⁵N-NMR Parameters and Their Applications

| Parameter | Description | Application in Labeled Compound Analysis |

| Chemical Shift (δ) | The resonance frequency of the ¹⁵N nucleus relative to a standard, reflecting its electronic environment. numberanalytics.com | Confirms the chemical identity of the nitrogen-containing functional group (e.g., nitrate). frontiersin.org |

| J-Coupling Constants | Scalar coupling interactions between nuclear spins, providing information on through-bond connectivity. beilstein-journals.org | Can confirm covalent bonds between ¹⁵N and other nuclei (e.g., ¹³C in organic nitrates), verifying molecular structure. |

| Nuclear Overhauser Effect (NOE) | Through-space interaction between nuclei, useful for determining spatial proximity. | Provides information on the 3D structure and intermolecular interactions of more complex nitrogen-containing molecules. |

| Relaxation Times (T₁, T₂) | Rates at which excited nuclear spins return to equilibrium, sensitive to molecular motion and dynamics. numberanalytics.com | Can provide insights into the molecular dynamics and interactions of the labeled compound with its environment. numberanalytics.com |

Applications of NMR in Tracing Labeled Metabolites

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable tools for the analysis of isotopically labeled molecules. libretexts.org These methods probe the vibrational energy levels of molecules, which are sensitive to the masses of the constituent atoms. libretexts.org

The nitrate ion (NO₃⁻) possesses a trigonal planar geometry and exhibits four fundamental vibrational modes. The substitution of ¹⁴N with ¹⁵N and ¹⁶O with ¹⁸O in the nitrate ion leads to predictable shifts in the frequencies of these vibrational modes. This is because the heavier isotopes cause a decrease in the vibrational frequency.

FTIR and Raman spectroscopy can detect these isotopic shifts, allowing for the differentiation and quantification of various isotopologues of nitrate. For instance, the asymmetric stretching mode of the N-O bond, which is a strong absorber in the infrared spectrum, will show a noticeable shift to lower wavenumbers (cm⁻¹) upon isotopic substitution. mdpi.com Similarly, the symmetric stretching mode, which is strong in the Raman spectrum, will also exhibit a corresponding shift. mdpi.com

The magnitude of the isotopic shift is dependent on the extent of labeling and the specific vibrational mode. For example, a study on isotopically labeled E. coli demonstrated that the incorporation of ¹³C and ¹⁵N isotopes resulted in distinct shifts in the amide I and amide II bands in both FTIR and Raman spectra. mdpi.comnih.gov While this study focused on a biological system, the principles of isotopic shifts in vibrational spectroscopy are broadly applicable to inorganic compounds like potassium nitrate.

Here is an interactive data table summarizing the expected isotopic shifts for the primary vibrational modes of the nitrate ion:

Table 1: Predicted Isotopic Shifts in Vibrational Modes of Nitrate

| Vibrational Mode | Unlabeled (¹⁴N¹⁶O₃⁻) Wavenumber (cm⁻¹) | Labeled (¹⁵N¹⁸O₃⁻) Predicted Shift (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Symmetric Stretch (ν₁) | ~1050 | Downward | Raman Active, IR Inactive |

| Out-of-Plane Bend (ν₂) | ~830 | Downward | IR Active, Raman Inactive |

| Asymmetric Stretch (ν₃) | ~1390 | Downward | IR Active, Raman Active |

| In-Plane Bend (ν₄) | ~720 | Downward | IR Active, Raman Active |

Note: The exact wavenumber values can vary depending on the chemical environment (e.g., solid-state, aqueous solution). The predicted shifts are qualitative (downward) as the precise values would require specific experimental data for K¹⁵N¹⁸O₃.

A significant advantage of FTIR and Raman spectroscopy is their capability for in situ and real-time monitoring of chemical reactions. nih.gov Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for analyzing aqueous solutions and slurries, as the infrared beam penetrates only a short distance into the sample, minimizing interference from the bulk solvent. nih.govresearchgate.net This makes it a powerful tool for tracking the transformation of ¹⁵N,¹⁸O₃-labeled nitrate in various environmental and biological systems without the need for sample extraction or preparation.

For example, researchers have successfully used in situ ATR-FTIR to monitor nitrate reduction in industrial wastewater and in crystallization processes. researchgate.netnih.gov By monitoring the disappearance of the characteristic nitrate peaks and the appearance of new peaks corresponding to reaction products, the kinetics and mechanisms of these transformations can be elucidated.

Raman spectroscopy, which is less sensitive to water interference than FTIR, also offers excellent potential for in situ monitoring. nih.gov It can provide information about both the solution phase and suspended solid particles in a slurry. nih.gov In studies of nitrate transformation, Raman spectroscopy can be used to follow changes in the concentrations of nitrate and its intermediates and products in real-time.

Advanced Chromatographic Separations Coupled with Isotopic Detection (e.g., Ion Chromatography-IRMS)

While spectroscopic techniques provide valuable information, for complex mixtures, chromatographic separation is often necessary to isolate the compound of interest before isotopic analysis. Ion chromatography (IC) is a powerful technique for separating anions like nitrate from other components in a sample. When coupled with Isotope Ratio Mass Spectrometry (IRMS), it becomes a highly sensitive and specific tool for isotopic analysis. nih.gov

In an IC-IRMS system, the sample is first injected into the ion chromatograph, where nitrate is separated from other ions. The separated nitrate is then chemically converted to a gas, typically nitrous oxide (N₂O) or nitrogen gas (N₂), which is then introduced into the IRMS. usgs.gov The IRMS measures the precise isotope ratios (e.g., ¹⁵N/¹⁴N and ¹⁸O/¹⁶O) of the gas, providing a quantitative measure of the isotopic enrichment of the original nitrate sample.

This technique is widely used in environmental studies to trace the sources and fate of nitrate in water bodies. researchgate.net For instance, by analyzing the δ¹⁵N and δ¹⁸O values of nitrate in a river, scientists can differentiate between nitrate originating from agricultural fertilizers, atmospheric deposition, or sewage effluent.

A newer development in this area is the coupling of IC with high-resolution mass spectrometry, such as Orbitrap-based systems. researchgate.net This approach allows for the direct measurement of the isotopic composition of intact nitrate ions, eliminating the need for chemical conversion to a gas. thermofisher.com This not only simplifies the workflow but also opens up the possibility of obtaining more detailed isotopic information, such as the position of the isotopes within the molecule (positional isotopomers).

Quality Assurance and Quality Control in Isotopic Measurements

Accurate and precise isotopic measurements are crucial for the reliable interpretation of tracer studies. Therefore, stringent Quality Assurance (QA) and Quality Control (QC) procedures are essential. iaea.org These procedures are designed to minimize analytical errors and ensure the comparability of data between different laboratories.

Key aspects of QA/QC in isotopic measurements include:

Use of Certified Reference Materials (CRMs): CRMs are materials with well-characterized isotopic compositions that are used to calibrate the mass spectrometer and to assess the accuracy of the measurements. iaea.org International reference materials for nitrate isotopes are available from organizations such as the International Atomic Energy Agency (IAEA) and the U.S. Geological Survey (USGS). iaea.org

Identical Treatment Principle: This principle dictates that standards and samples should be treated in exactly the same way throughout the analytical procedure. nih.gov This helps to minimize any isotopic fractionation that may occur during sample preparation.

Replicate Analyses: Analyzing samples and standards in replicate allows for the assessment of the precision of the measurements. uwaterloo.ca The standard deviation of the replicate measurements provides a measure of the analytical uncertainty.

Blanks and Control Samples: The analysis of procedural blanks helps to identify and correct for any contamination that may be introduced during sample handling and preparation. Control samples with known isotopic compositions are also analyzed to monitor the performance of the analytical system over time.

The following table provides examples of international reference materials used for the calibration and quality control of nitrate isotope measurements:

Table 2: International Reference Materials for Nitrate Isotope Analysis

| Reference Material | Issuing Body | δ¹⁵N (‰ vs. AIR) | δ¹⁸O (‰ vs. VSMOW) |

|---|---|---|---|

| USGS32 | USGS | +180 | +25.7 |

| USGS34 | USGS | -1.8 | -27.9 |

| USGS35 | USGS | +2.7 | +57.5 |

| IAEA-NO-3 | IAEA | +4.7 | +25.6 |

Data sourced from various publications and reference material documentation. iaea.org

By adhering to rigorous QA/QC protocols, researchers can ensure the high quality and reliability of their isotopic data, which is fundamental for advancing our understanding of the complex biogeochemical cycles of nitrogen.

Applications in Environmental Biogeochemistry and Hydrology

Elucidation of Nitrogen Cycling Pathways in Terrestrial Ecosystems

In terrestrial systems, particularly in soils, nitrogen undergoes numerous transformations that are critical for ecosystem health and agricultural productivity. Isotopically labeled potassium nitrate (B79036) allows for the direct measurement of the rates of these processes.

Potassium nitrate-¹⁵N,¹⁸O₃ is instrumental in dissecting the complex processes of nitrification (the oxidation of ammonia (B1221849) to nitrate) and denitrification (the reduction of nitrate to nitrogen gas). By adding ¹⁵N-labeled ammonium (B1175870) and tracking the appearance of ¹⁵N in the nitrate pool, researchers can quantify gross nitrification rates.

Simultaneously, the ¹⁵N Isotope Pairing Technique (IPT) is a powerful method that uses the addition of ¹⁵NO₃⁻ to the overlying water of soil or sediment cores. nih.gov Denitrification of both the labeled ¹⁵NO₃⁻ and the native ¹⁴NO₃⁻ produces three types of dinitrogen gas: ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30). By measuring the production rates of these three N₂ species, scientists can calculate the total denitrification rate, distinguishing between nitrate originating from the water column and nitrate produced via nitrification within the soil itself. nih.gov Microbial denitrification alters the isotopic composition of the remaining nitrate pool, enriching it in both ¹⁵N and ¹⁸O in a characteristic ratio, typically between 1.3:1 and 2.1:1. mdpi.com This predictable fractionation provides a clear signal of denitrification activity.

Understanding the fate of nitrogen fertilizers is crucial for improving agricultural efficiency and minimizing environmental impacts like water pollution. Studies using ¹⁵N-labeled potassium nitrate have been pivotal in quantifying how much applied nitrogen is taken up by plants (assimilation), incorporated into soil organic matter, or lost from the system through leaching.

Research has shown that a significant portion of leached nitrate in agricultural settings often originates not directly from the recently applied fertilizer but from the mineralization of existing soil organic nitrogen. orgprints.org A field study using ¹⁵N-labeled fertilizers on a loamy soil found that less than 5% of the total leached nitrate over three crops came directly from the applied labeled fertilizer, with the majority coming from the soil's organic N pool. orgprints.org

A detailed study on citrus trees using ¹⁵N-labeled potassium nitrate highlighted the distribution of applied fertilizer within the soil-plant system. The findings revealed differences in nitrogen recovery based on soil type and application timing.

| Parameter | Soil Type | Spring Application | Summer Application |

|---|---|---|---|

| Tree ¹⁵N Recovery (%) | Sandy Soil | 45.7% | 58.9% |

| Loamy Soil | 37.7% | 51.5% | |

| ¹⁵N Immobilized in Soil Organic Matter (%) | Sandy Soil | 2.5% | |

| Loamy Soil | 6.0% | ||

| Potential ¹⁵N Leaching (%) | Sandy Soil | 34.8% higher than loamy | |

| Loamy Soil | - |

Tracing Nitrate Sources and Transformations in Aquatic Systems

Nitrate contamination of groundwater and surface waters is a global environmental issue. The dual-isotope signature (δ¹⁵N and δ¹⁸O) of nitrate is a powerful tool for identifying pollution sources and understanding its transformation as it moves through aquatic systems.

Different sources of nitrate have distinct isotopic compositions. By measuring the δ¹⁵N and δ¹⁸O values in water samples, scientists can trace the origin of nitrate contamination. This dual-isotope approach has become a standard method for source apportionment in hydrological studies. nih.govmdpi.commdpi.com

Synthetic Fertilizers: Nitrate derived from ammonium-based fertilizers typically has δ¹⁵N values ranging from -4‰ to +4‰. The oxygen isotopes in the resulting nitrate come from soil water and atmospheric oxygen during nitrification, leading to δ¹⁸O values of -5‰ to +7‰. mdpi.com

Manure and Sewage: Nitrogen from animal waste and human sewage undergoes volatilization of ammonia, which enriches the remaining nitrogen in ¹⁵N. Consequently, nitrate derived from these sources has significantly higher δ¹⁵N values, typically ranging from +10‰ to +20‰. nih.gov

Atmospheric Deposition: Nitrate in precipitation is formed through high-temperature combustion and photochemical reactions in the atmosphere, resulting in high δ¹⁸O values, often between +23‰ and +75‰. mdpi.com

Soil Organic Nitrogen: Nitrate originating from the mineralization of soil organic matter generally has δ¹⁵N values between +3‰ and +8‰. nih.gov

These characteristic ranges allow researchers to use mixing models to quantify the relative contribution of each source to the total nitrate load in a river or aquifer. escholarship.org

| Nitrate Source | δ¹⁵N (‰ vs AIR) | δ¹⁸O (‰ vs VSMOW) |

|---|---|---|

| Synthetic Ammonium/Urea Fertilizer (after nitrification) | -4 to +4 | -5 to +7 |

| Manure & Sewage | +10 to +20 | -5 to +7 |

| Soil Organic Nitrogen | +3 to +8 | -5 to +7 |

| Atmospheric Deposition | -9 to +9 | +23 to +75 |

In coastal and marine environments, dual-isotope analysis helps to unravel the complex interplay of nitrogen sources and internal cycling. usgs.gov Studies in estuaries have used δ¹⁵N and δ¹⁸O to track the mixing of terrestrial runoff, often enriched with agricultural or wastewater nitrate, with marine nitrate. usgs.gov Furthermore, biological processes within the estuary, such as assimilation by phytoplankton and denitrification in sediments, impart distinct isotopic shifts. mdpi.com Algal assimilation and denitrification both lead to an enrichment of ¹⁵N and ¹⁸O in the residual nitrate pool, allowing scientists to trace the extent of these nitrogen removal pathways. mdpi.com By analyzing these isotopic signatures, researchers can assess the impact of nutrient loads on coastal ecosystems and understand the fate of land-based nitrogen as it enters the sea.

Atmospheric Chemistry and Aerosol Formation Research

While large-scale atmospheric tracing with Potassium nitrate-¹⁵N,¹⁸O₃ is not performed, the analysis of the natural abundance of ¹⁵N and ¹⁸O isotopes in atmospheric nitrate is a cornerstone of atmospheric chemistry research. mdpi.com These analyses provide critical insights into the sources of nitrogen oxides (NOₓ), the chemical pathways of nitrate formation, and the lifecycle of aerosols. usgs.gov

The δ¹⁵N of atmospheric nitrate can help distinguish between NOₓ sources, such as emissions from fossil fuel combustion, biomass burning, and lightning. researchgate.net The δ¹⁸O value, in contrast, is highly sensitive to the atmospheric oxidation pathways that convert NOₓ to nitrate. whoi.edu For instance, nitrate formed during the day via the reaction of NO₂ with the hydroxyl radical (·OH) will have a different δ¹⁸O signature than nitrate formed at night through the hydrolysis of dinitrogen pentoxide (N₂O₅) on aerosol surfaces. researchgate.net

Controlled chamber studies, which may use isotopically labeled compounds as standards or reactants, are crucial for calibrating the understanding of these processes. By analyzing the isotopic composition of nitric acid (HNO₃), nitrogen dioxide (NO₂), and particulate nitrate formed under specific conditions, scientists can determine the isotopic fractionation associated with different chemical reactions. researchgate.net This information is then used to interpret field measurements of aerosol and precipitation samples, helping to build more accurate models of air quality and atmospheric nitrogen deposition. nih.govresearchgate.net

Nitrate Radical Chemistry and Atmospheric Oxidation Pathways

The nitrate radical (NO₃) is a key atmospheric oxidant, particularly during the nighttime when photolysis, which rapidly destroys it, does not occur. nih.gov It is formed from the oxidation of nitrogen dioxide (NO₂) by ozone (O₃) and plays a significant role in the oxidation of biogenic volatile organic compounds (BVOCs), such as isoprene (B109036) and monoterpenes. wikipedia.orgresearchgate.netsigmaaldrich.com These reactions are a crucial interaction between anthropogenic emissions (which lead to NOx) and natural emissions from the biosphere. researchgate.netsigmaaldrich.com

The oxidation of VOCs by the nitrate radical is a major pathway for the formation of organic nitrates and secondary organic aerosols (SOA), influencing air quality, climate, and visibility. wikipedia.orgresearchgate.netcopernicus.org The reaction pathways are complex and can involve radical rearrangement, fragmentation, and termination steps, with the dominant pathway depending on the structure of the parent VOC. copernicus.org

Isotopically labeled compounds like Potassium nitrate-¹⁵N,¹⁸O₃ are invaluable in laboratory and chamber studies designed to unravel these intricate mechanisms. By introducing nitrate with a known, heavy isotopic signature, scientists can trace the nitrogen and oxygen atoms through the reaction sequence to the final products. This allows for the precise determination of reaction rates, product yields, and the specific mechanisms of organic nitrate formation. The distinct isotopic signatures imparted by different oxidation pathways (e.g., reaction with NO₃ versus the hydroxyl radical, OH) help researchers quantify the relative importance of each pathway in the atmosphere. mdpi.commdpi.com

Table 1: Key Atmospheric Reactions Involving the Nitrate Radical

| Reaction | Description | Significance |

|---|---|---|

| NO₂ + O₃ → NO₃ + O₂ | Formation of the nitrate radical | Primary nighttime source of NO₃ wikipedia.org |

| NO₃ + VOCs → Products | Oxidation of Volatile Organic Compounds | Leads to formation of organic nitrates and SOA researchgate.netcopernicus.org |

| NO₂ + NO₃ ⇌ N₂O₅ | Formation of dinitrogen pentoxide | N₂O₅ is a key intermediate in aerosol formation mdpi.comresearchgate.net |

This table provides a simplified overview of key reactions. The actual atmospheric chemistry involves numerous complex steps.

Formation and Fate of Nitrate Aerosols in Atmospheric Deposition

Atmospheric nitrate is a major component of fine particulate matter (PM₂.₅) and a contributor to acid rain. mdpi.commdpi.com It is formed through the oxidation of its precursor, nitrogen oxides (NOx), via several pathways. nih.govit2isotopes.com The two dominant pathways for the formation of nitric acid (HNO₃), a precursor to nitrate aerosols, are:

Daytime Pathway: Oxidation of NO₂ by the hydroxyl radical (OH). mdpi.commdpi.com

Nighttime Pathway: Heterogeneous hydrolysis of dinitrogen pentoxide (N₂O₅) on the surface of existing aerosols. mdpi.commdpi.comresearchgate.net

Stable isotope analysis of nitrogen (δ¹⁵N) and oxygen (δ¹⁸O and Δ¹⁷O) in nitrate aerosols is a powerful tool to distinguish between these formation pathways and identify the sources of the precursor NOx. mdpi.commdpi.com Each source of NOx (e.g., vehicle exhaust, industrial emissions, soil emissions) has a characteristic δ¹⁵N signature, and each oxidation pathway imparts a distinct oxygen isotope signature to the final nitrate product. mdpi.com

Potassium nitrate-¹⁵N,¹⁸O₃, along with other internationally recognized isotopic standards like IAEA-N3 and USGS-32, is essential for this research. nih.govnih.govresearchgate.net It is used to calibrate the isotope ratio mass spectrometers that measure the δ¹⁵N and δ¹⁸O values in collected aerosol samples. This calibration ensures the accuracy and comparability of data from different studies and locations, which is crucial for building a global understanding of the nitrogen cycle. nih.govscispace.com The use of dual isotopes (δ¹⁵N and δ¹⁸O) allows scientists to trace both the source of the nitrogen and the chemical history of the nitrate aerosol. mdpi.com

Table 2: Typical Isotopic Signatures (δ¹⁵N) of Major NOx Emission Sources

| NOx Source | Typical δ¹⁵N Range (‰ vs. AIR) |

|---|---|

| Vehicle Exhaust | -13 to -2 |

| Coal Combustion | +6 to +13 |

| Biomass Burning | +1 to +5 |

| Soil Emissions | -50 to -20 |

Source: Data compiled from various atmospheric studies. Ranges can vary based on specific conditions.

Paleoclimate Reconstruction Using Nitrate Isotope Signatures (e.g., Ice Core Analysis)

Nitrate preserved in polar ice cores provides a valuable archive of past atmospheric conditions. researchgate.net By analyzing the concentration and isotopic composition (δ¹⁵N, δ¹⁸O) of this nitrate, scientists can reconstruct historical changes in NOx emissions, atmospheric oxidative chemistry, and even physical climate parameters like snow accumulation rates. elkhornsloughctp.orgsigmaaldrich.com

The δ¹⁵N of nitrate in ice cores has been shown to track the rise of anthropogenic NOx emissions since the industrial revolution. nih.govresearchgate.net Pre-industrial nitrate had higher δ¹⁵N values, while the increase in NOx from fossil fuel combustion, which has a lower δ¹⁵N signature, has caused a significant decreasing trend in the δ¹⁵N of atmospheric nitrate recorded in Greenland ice. nih.govresearchgate.net

However, interpreting these records is complicated by post-depositional processes that can alter the isotopic signature after the nitrate is deposited in the snow. scispace.com Photolysis of nitrate in the snowpack preferentially releases the lighter ¹⁴N isotope to the atmosphere as NOx, causing the remaining nitrate in the snow to become enriched in ¹⁵N. The extent of this enrichment is linked to the snow accumulation rate and the amount of sunlight exposure. sigmaaldrich.com

Accurate and precise measurement of δ¹⁵N and δ¹⁸O in ice core samples is paramount for these reconstructions. As in atmospheric aerosol studies, isotopically characterized standards such as Potassium nitrate-¹⁵N,¹⁸O₃ are fundamental for the calibration of the analytical instruments used. nih.gov These standards ensure that the subtle, year-to-year variations and long-term trends observed in the ice core records are real atmospheric signals and not analytical artifacts. By reliably measuring these isotopic shifts, researchers can better constrain models of past atmospheric chemistry and understand the impact of human activity on the global nitrogen cycle. nih.gov

Applications in Plant and Soil Sciences

Nitrate (B79036) Uptake and Translocation Mechanisms in Plants

The use of Potassium nitrate-15N,18O3 allows for the detailed investigation of how plants acquire and distribute this essential nutrient. The distinct isotopic signatures of 15N and 18O enable scientists to trace the path of the applied nitrate from the soil, into the roots, and throughout the various plant organs.

The initial step in nitrogen acquisition from the soil is the absorption of nitrate by plant roots. This process is governed by complex transport systems within the root cells. tandfonline.comnih.gov Studies utilizing isotopically labeled nitrate have been fundamental in characterizing these uptake mechanisms. tandfonline.comnih.gov The application of dual-labeled nitrate can further refine this understanding by allowing researchers to distinguish the originally supplied nitrate from nitrate that may have undergone transformations in the rhizosphere before uptake.

Research has shown that plants possess both high-affinity and low-affinity transport systems to take up nitrate from the soil solution, ensuring efficient absorption across a wide range of nitrate concentrations. tandfonline.com The use of 15N-labeled nitrate has been crucial in determining the kinetics of these transport systems. nih.gov For instance, experiments can measure the rate of 15N accumulation in root tissues over time to determine uptake rates under varying external nitrate concentrations. While direct studies using this compound for this specific purpose are not extensively documented in the provided search results, the principles of isotope tracing would allow for a more detailed analysis of nitrate transport across root cell membranes and into the xylem for long-distance transport.

Illustrative Data on Root Nitrate Uptake Kinetics:

| External Nitrate Concentration (mM) | Initial Rate of 15N Uptake (µmol g-1 h-1) | Initial Rate of 18O Uptake (µmol g-1 h-1) |

| 0.1 | 5.2 | 15.5 |

| 1.0 | 25.8 | 77.2 |

| 10.0 | 55.1 | 164.9 |

This table illustrates how the uptake rates of both 15N and 18O would be expected to increase with higher external concentrations of dual-labeled potassium nitrate, reflecting the activity of different transport systems.

Once absorbed, nitrate is not immediately assimilated. It can be stored in the vacuoles of root and shoot cells or be transported to various plant parts for later use. oup.comsemanticscholar.org The process of remobilization, where stored nitrate is moved from older tissues to support the growth of new tissues, is critical for plant development, especially during reproductive stages. oup.comnih.govnih.gov

Isotope labeling studies, primarily with 15N, have been instrumental in quantifying the contribution of remobilized nitrogen to the growth of new organs such as leaves and seeds. oup.comoup.comnih.govnih.gov By applying this compound at a specific growth stage, researchers can trace the movement of the labeled nitrate from storage pools (e.g., older leaves, stems) to developing sinks (e.g., young leaves, fruits, seeds). The presence of both 15N and 18O in the new tissues would provide conclusive evidence of the remobilization of the originally supplied nitrate. For example, studies in Brassica napus have shown that a significant amount of nitrogen found in mature pods is remobilized from vegetative tissues. oup.com

Illustrative Data on Nitrate Remobilization from Leaves to Seeds:

| Plant Tissue | 15N Abundance (atom %) | 18O Abundance (atom %) |

| Old Leaves (Source) | 1.50 | 4.50 |

| Young Leaves (Sink) | 0.85 | 2.55 |

| Developing Seeds (Sink) | 1.20 | 3.60 |

This table illustrates the expected distribution of 15N and 18O in different plant tissues, indicating the movement of labeled nitrate from older leaves to actively growing young leaves and seeds.

Nitrogen and Oxygen Dynamics in Soil-Plant Systems

The interaction between plants, soil microbes, and the soil matrix plays a crucial role in determining the availability and fate of nitrate. The dual-isotopic signature of this compound provides a unique tool to unravel the complex nitrogen and oxygen dynamics within this system.

In the soil, nitrate is subject to various microbial transformations, primarily nitrification (the oxidation of ammonium (B1175870) to nitrate) and denitrification (the reduction of nitrate to gaseous nitrogen forms). nih.govmdpi.commdpi.comresearchgate.net These processes significantly impact nitrogen availability to plants and can lead to environmental nitrogen losses. The dual-labeling of nitrate with 15N and 18O is a powerful technique to trace these transformations. nih.govelkhornsloughctp.orgnih.govmdpi.com

When denitrification occurs, microbes preferentially utilize the lighter isotopes (14N and 16O), leading to an enrichment of the heavier isotopes (15N and 18O) in the remaining nitrate pool. The ratio of this enrichment (δ18O:δ15N) can provide insights into the extent of denitrification. nih.gov Conversely, during nitrification, the oxygen atoms incorporated into the newly formed nitrate molecule are derived from soil water and atmospheric oxygen, resulting in a distinct δ18O signature compared to the original fertilizer. nih.gov By applying this compound, researchers can distinguish between the originally applied fertilizer and the nitrate produced through nitrification in the soil.

Illustrative Data on Isotopic Signatures of Soil Nitrate after Microbial Transformation:

| Process | δ15N of Remaining Nitrate (‰) | δ18O of Remaining Nitrate (‰) |

| Initial Fertilizer | +2.0 | +22.0 |

| After Partial Denitrification | +10.0 | +27.0 |

| After Nitrification of Ammonium | +5.0 | -5.0 to +5.0 |

This table illustrates how microbial processes alter the isotopic composition of the soil nitrate pool. Denitrification enriches the remaining nitrate in both 15N and 18O, while nitrification produces nitrate with a distinct and typically lower δ18O signature.

Plants and soil microorganisms are in constant competition for available soil nitrogen. researchgate.net Microbes can immobilize nitrate, incorporating it into their biomass and making it temporarily unavailable to plants. Conversely, microbial mineralization of organic matter can release inorganic nitrogen, including nitrate, into the soil.

The use of this compound can help to quantify the competition between plants and microbes for fertilizer-derived nitrate. By measuring the incorporation of 15N and 18O into plant biomass versus microbial biomass, researchers can determine the relative success of each in acquiring the applied nutrient. This information is crucial for understanding nutrient cycling in different ecosystems and for developing strategies to enhance nutrient uptake by crops.

Agricultural Research and Nutrient Management

In agricultural systems, optimizing nitrogen fertilizer use is essential for maximizing crop yields while minimizing environmental impacts such as nitrate leaching and greenhouse gas emissions. usgs.govpda.org.ukresearchgate.net Isotope tracer studies, particularly with 15N-labeled fertilizers, have been pivotal in assessing the efficiency of different fertilizer management practices. usgs.govkit.edupjoes.com

The application of this compound offers a more sophisticated approach to these studies. By tracing both the nitrogen and oxygen from the fertilizer, researchers can gain a more complete picture of its fate in the agroecosystem. This includes quantifying:

Fertilizer uptake efficiency by the crop: The proportion of applied fertilizer that is taken up by the plants. researchgate.net

Fertilizer nitrogen remaining in the soil: The amount of fertilizer-derived nitrogen that is incorporated into soil organic matter or remains in the inorganic pool.

Losses of fertilizer nitrogen: The quantity of nitrogen lost from the system through leaching or denitrification.

This detailed information allows for the development of more precise and sustainable nutrient management strategies, such as optimizing the timing and rate of fertilizer application to match crop demand and reduce environmental losses. ipipotash.orgresearchgate.net

Illustrative Data on the Fate of Applied Dual-Labeled Potassium Nitrate in an Agricultural System:

| Fate of Applied Fertilizer | Percentage of Applied 15N | Percentage of Applied 18O |

| Crop Uptake | 50% | 50% |

| Remaining in Soil | 30% | Varies with transformations |

| Lost from System | 20% | Varies with loss pathway |

This table provides a simplified overview of how dual-labeled potassium nitrate can be used to track the fate of fertilizer in an agricultural setting, helping to improve nutrient use efficiency.

Fertilizer Use Efficiency Studies

The use of isotopically labeled fertilizers allows for the direct measurement of the amount of nutrient taken up by the plant from the applied fertilizer, as distinct from the nutrients already present in the soil. This is a critical component of determining fertilizer use efficiency (FUE).

Theoretical Application of Potassium Nitrate-¹⁵N,¹⁸O₃:

The dual-labeling of potassium nitrate with both ¹⁵N and oxygen-18 (¹⁸O) offers a theoretical advantage in tracing the nitrate ion (NO₃⁻) as a whole. While ¹⁵N tracks the nitrogen component, the ¹⁸O in the nitrate molecule can serve as a conservative tracer for the oxygen atoms of the fertilizer-derived nitrate. This could, in principle, provide a more detailed understanding of the initial uptake and transport processes before the nitrate is assimilated by the plant and the nitrogen and oxygen atoms are biochemically separated.

Research Findings:

Extensive research has been conducted using singly labeled ¹⁵N potassium nitrate to determine nitrogen recovery efficiency in various crops. These studies have been instrumental in understanding how factors like fertilizer timing, placement, and soil type affect how much of the applied nitrogen is actually used by the crop. For instance, studies using ¹⁵N-labeled fertilizers have demonstrated that typically only 40-60% of the applied nitrogen is taken up by the target crop in the year of application.

However, a thorough review of available scientific literature reveals a significant gap in studies that have specifically employed Potassium nitrate-¹⁵N,¹⁸O₃ for FUE assessments. While the concept of using dual isotopes of nitrate (δ¹⁵N and δ¹⁸O) is well-established for identifying sources of nitrate pollution in water bodies, the use of a synthetically produced dual-labeled fertilizer for direct application in agricultural FUE studies is not a common or well-documented practice. The complexity and cost of synthesizing K¹⁵N¹⁸O₃, as well as the analytical challenges in distinguishing the ¹⁸O of the applied nitrate from the oxygen in soil water, may be contributing factors.

Data on Fertilizer Use Efficiency from ¹⁵N Studies:

To illustrate the type of data obtained from ¹⁵N tracer studies, the following table, compiled from generalized findings in the scientific literature, shows typical nitrogen recovery efficiencies in different cropping systems. It is important to note that this data is derived from studies using ¹⁵N-labeled fertilizers, not specifically Potassium nitrate-¹⁵N,¹⁸O₃.

| Crop Type | Nitrogen Fertilizer Applied (kg N/ha) | Nitrogen Recovery Efficiency (%) |

| Cereal Grains | 120 | 45 |

| Leafy Vegetables | 150 | 55 |

| Root Crops | 100 | 40 |

Mitigation of Nitrogen Leaching in Agricultural Systems

Nitrogen leaching, the process by which nitrate is lost from the soil profile into groundwater or surface water, is a major environmental concern. Isotopically labeled fertilizers are crucial tools for quantifying the amount of fertilizer-derived nitrogen that is leached.

Theoretical Application of Potassium Nitrate-¹⁵N,¹⁸O₃:

The dual-labeling of Potassium nitrate-¹⁵N,¹⁸O₃ could theoretically provide more definitive evidence in tracing the movement of fertilizer-derived nitrate through the soil. By analyzing the isotopic signature of both ¹⁵N and ¹⁸O in the nitrate found in soil leachate, researchers could, in principle, more confidently attribute its origin to the applied fertilizer, distinguishing it from nitrate produced through the nitrification of soil organic matter. The oxygen in nitrate formed during nitrification is derived from soil water and atmospheric oxygen, which would have a different ¹⁸O signature than the applied K¹⁵N¹⁸O₃.

Research Findings:

Numerous studies have utilized ¹⁵N-labeled fertilizers to investigate nitrogen leaching. These studies have been pivotal in developing and evaluating various mitigation strategies, such as the use of cover crops, controlled-release fertilizers, and improved irrigation management. Research has shown that a significant portion of applied nitrogen fertilizer can be lost to leaching, particularly in sandy soils and under conditions of high rainfall or excessive irrigation.

As with fertilizer use efficiency studies, there is a lack of specific research that has employed Potassium nitrate-¹⁵N,¹⁸O₃ to study the mitigation of nitrogen leaching. The prevailing methodology involves using ¹⁵N-labeled fertilizers and then analyzing the isotopic composition of nitrogen in the leachate. The additional information that could be gleaned from the ¹⁸O label in this specific context has not been widely explored in applied agricultural field research, likely due to the aforementioned challenges.

Data on Nitrogen Leaching from ¹⁵N Studies:

The following table presents illustrative data on the percentage of applied ¹⁵N-labeled fertilizer that can be lost through leaching under different agricultural management practices, based on general findings from the scientific literature.

| Management Practice | Soil Type | Percentage of Applied ¹⁵N Lost to Leaching |

| Conventional Tillage | Sandy Loam | 25 |

| No-Till with Cover Crop | Sandy Loam | 15 |

| Excessive Irrigation | Clay Loam | 30 |

| Drip Irrigation | Clay Loam | 10 |

Advanced Mechanistic Studies and Isotopic Effects

Kinetic Isotope Effects (KIE) in Nitrate (B79036) Transformation Reactions

Kinetic isotope effects (KIEs) are variations in the rate of a chemical reaction due to the presence of different isotopes in the reactants. In the context of nitrate (NO₃⁻) transformations, the use of ¹⁵N and ¹⁸O labeled nitrate, such as Potassium nitrate-15N,18O3, is crucial for distinguishing between various reaction pathways and quantifying their rates. The simultaneous analysis of both nitrogen and oxygen isotope effects provides a more robust understanding of the underlying mechanisms. purdue.edu

Enzymatic Reaction Mechanisms (e.g., Nitrate Reductase)

The reduction of nitrate is a fundamental step in the nitrogen cycle, primarily catalyzed by the enzyme nitrate reductase. scispace.com Studies using ¹⁵N and ¹⁸O labeled nitrate have been instrumental in probing the mechanisms of these enzymes. acs.orguconn.edu

During nitrate assimilation by phytoplankton and denitrification by bacteria, the lighter isotopes (¹⁴N and ¹⁶O) in nitrate are consumed at a slightly faster rate than the heavier isotopes (¹⁵N and ¹⁸O). uconn.edu This results in the residual nitrate pool becoming progressively enriched in ¹⁵N and ¹⁸O. uconn.edu The ratio of the oxygen isotope effect to the nitrogen isotope effect (¹⁸ε/¹⁵ε) provides a diagnostic signature for the specific nitrate reductase enzyme involved. acs.orgbiorxiv.org

For instance, studies on eukaryotic assimilatory nitrate reductase (eukNR) have shown that this enzyme fractionates nitrogen and oxygen isotopes with a ratio close to unity (¹⁸ε/¹⁵ε ≈ 1). acs.org This finding is consistent with a mechanism where the cleavage of an N-O bond is the primary rate-limiting step that causes isotopic fractionation. princeton.edu The observed 1:1 relationship in isotopic fractionation during nitrate assimilation by various phytoplankton species further supports this model. princeton.edu

In contrast, different types of dissimilatory nitrate reductases, such as the membrane-bound Nar and the periplasmic Nap, exhibit distinct isotopic fractionation patterns. uconn.eduacs.orgbiorxiv.org Research has indicated that Nar-type reductases, common in respiratory denitrification, typically show an ¹⁸ε/¹⁵ε ratio of approximately 0.9 to 1.0. biorxiv.orgbohrium.com Conversely, Nap-type reductases have been found to have a lower and more variable ¹⁸ε/¹⁵ε ratio, often around 0.5 to 0.7. acs.orgbiorxiv.orgbohrium.com These enzyme-specific differences in isotopic fractionation are critical for interpreting nitrate isotope data from diverse environments and identifying the dominant microbial pathways. acs.org

Table 1: Experimentally Determined Kinetic Isotope Effects for Nitrate Reductases This interactive table summarizes key research findings on the kinetic isotope effects associated with different nitrate reductase enzymes. Click on the headers to sort the data.

| Enzyme Type | Organism/System | ¹⁵ε (‰) | ¹⁸ε (‰) | ¹⁸ε/¹⁵ε Ratio | Source(s) |

|---|---|---|---|---|---|

| Assimilatory eukNR | Aspergillus niger | 27.3 ± 0.3 | 26.1 ± 0.3 | 0.96 ± 0.01 | acs.org |

| Assimilatory eukNR | Thalassiosira weissflogii | 24.1 ± 0.8 | 26.2 ± 0.9 | 1.09 ± 0.03 | acs.org |

| Dissimilatory Nar | Paracoccus denitrificans | 22.9 to 33.0 | - | ~1 | uconn.edu |

| Dissimilatory Nar | Pseudomonas aeruginosa PA14 | 19.3 ± 1.1 | 17.5 ± 1.2 | 0.91 ± 0.09 | acs.org |

| Dissimilatory Nap | Rhodobacter sphaeroides | ~15 | ~9.3 | ~0.62 | bohrium.com |

| Dissimilatory Nap | Pseudomonas aeruginosa PA14 Δnar | 29.5 ± 1.0 | 14.5 ± 0.5 | 0.49 ± 0.02 | acs.org |

Abiotic Reduction and Oxidation Processes

Abiotic reactions, those not mediated by enzymes, also play a role in nitrate transformation and exhibit distinct kinetic isotope effects. The use of isotopically labeled nitrate helps to differentiate these processes from biological transformations. ub.edu For example, the reduction of nitrate by ferrous iron (Fe²⁺) is a significant abiotic pathway in certain anoxic environments. Studies have shown that this process also leads to the enrichment of heavy isotopes in the remaining nitrate. ub.edu

Furthermore, the process of denitrification can be influenced by subsequent reactions, such as the reoxidation of nitrite (B80452) (NO₂⁻) to nitrate. This "isotopic overprinting" can alter the final isotopic signature of the nitrate pool. pnas.org The reoxidation of nitrite can introduce an inverse kinetic isotope effect, where the product (nitrate) becomes depleted in the heavier isotopes relative to the reactant (nitrite). researchgate.netnih.gov Understanding the KIEs of these abiotic and secondary reactions is crucial for accurately interpreting environmental nitrate isotope data. purdue.edupnas.org

Equilibrium Isotope Fractionation in Nitrate Systems

Equilibrium isotope fractionation occurs when isotopes are partitioned between two or more substances at chemical equilibrium. This type of fractionation is temperature-dependent and provides insights into the thermodynamic properties of molecules. In nitrate systems, understanding equilibrium fractionation between different nitrogen and oxygen-bearing species (e.g., NO₃⁻, NO₂⁻, H₂O) is essential for interpreting the isotopic compositions observed in nature. researchgate.netpurdue.edu

Calculations based on density functional theory (DFT) have been employed to predict the equilibrium isotope fractionation factors between nitrate, nitrite, and water molecules. researchgate.net These theoretical studies have shown that the solvent effect significantly influences oxygen isotope fractionation, particularly in water. researchgate.net The calculated temperature-dependent equilibrium fractionation between the nitrogen in nitrate and nitrite, and the oxygen in water and nitrite, are consistent with laboratory experiments. researchgate.net For example, at 25°C, the equilibrium oxygen isotope fractionation between nitrate and nitrite is calculated to be +9.4‰. researchgate.net

Theoretical Modeling of Isotopic Fractionation (e.g., Density Functional Theory)

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting isotopic fractionation. researchgate.netpurdue.eduucla.edupsu.edu DFT allows for the calculation of vibrational frequencies of molecules and crystals, which are fundamental to determining both kinetic and equilibrium isotope effects. scispace.comucla.eduacs.org

By modeling the reactant and transition state structures of a reaction, DFT can be used to calculate the intrinsic kinetic isotope effects of specific reaction steps. scispace.comacs.org This approach has been applied to nitrate reduction, helping to elucidate which step in the enzymatic cycle is responsible for the observed fractionation. scispace.com For instance, simple models have been used to estimate the intrinsic N and O isotope effects during nitrate reduction, challenging assumptions about the rate-limiting steps within the nitrate reductase reaction. scispace.com

DFT calculations have also been used to determine equilibrium isotope fractionation factors for a wide range of nitrogen and oxygen-containing molecules relevant to atmospheric and aqueous chemistry. purdue.edupsu.edu These theoretical values are crucial for building comprehensive models of the nitrogen cycle and for interpreting the isotopic signatures of atmospheric nitrate, which can help in partitioning different NOx sources. purdue.edupsu.edu The accuracy of these computational methods is validated by comparing the calculated results with available experimental data. researchgate.netpsu.edu

Emerging Research Frontiers and Methodological Innovations

Integration with Multi-Isotope Approaches (e.g., ¹⁷O, ¹¹B, ³⁴S)

The analytical power of dual δ¹⁵N and δ¹⁸O analysis of nitrate (B79036) is being amplified by its integration with other stable isotope systems. This multi-isotope approach allows for more robust source apportionment and a deeper understanding of the intertwined biogeochemical cycles. By combining the information from different isotopes, researchers can overcome the limitations of a single or dual-isotope system, where different sources or processes might have overlapping isotopic signatures. mdpi.combibliotekanauki.pl

One of the most promising developments is the combination of nitrate isotopes (δ¹⁵N and δ¹⁸O) with boron isotopes (δ¹¹B). nih.govresearchgate.net Boron is often present in wastewater and agricultural runoff, making δ¹¹B a valuable tracer for distinguishing between urban and agricultural sources of nitrate pollution. nih.govresearchgate.net For example, in mixed-use watersheds, δ¹¹B has been successfully used to differentiate between nitrate originating from wastewater treatment plant effluents and that from agricultural fertilizers and manure. nih.govresearchgate.net This combined approach has shown significant potential for identifying both point and non-point sources of nitrate, which is crucial for managing eutrophication in freshwater and marine ecosystems. nih.gov

While the integration with δ¹⁷O and δ³⁴S is an emerging field, the principles are clear. The anomalous enrichment of ¹⁷O (expressed as Δ¹⁷O) in atmospheric nitrate provides a unique signature to trace atmospheric deposition. Combining this with δ¹⁵N and δ¹⁸O can help to quantify the contribution of atmospheric nitrate to various ecosystems more accurately. Similarly, sulfur and nitrogen cycles are often linked, particularly in anaerobic environments where denitrification and sulfate (B86663) reduction can co-occur. The use of ³⁴S isotopes in conjunction with nitrate isotopes could, therefore, provide insights into these coupled processes.

Below is a data table illustrating typical isotopic signatures for various nitrate sources, which are used in multi-isotope tracing studies.

Table 1: Typical Isotopic Signatures for Multi-Isotope Tracing of Nitrate Sources

| Source | δ¹⁵N-NO₃⁻ (‰) | δ¹⁸O-NO₃⁻ (‰) | δ¹¹B (‰) |

|---|---|---|---|

| Atmospheric Deposition | -3 to +7 | +60 to +90 | - |

| Synthetic N Fertilizer | -6 to +6 | +17 to +25 | - |

| Soil Organic Nitrogen | 0 to +8 | -10 to +10 | - |

| Manure & Sewage | +7 to +20 | -5 to +15 | High positive values |

Development of Novel Isotope Tracing Methodologies and Models

The application of Potassium nitrate-¹⁵N,¹⁸O₃ and the analysis of natural abundance dual nitrate isotopes have spurred the development of sophisticated tracing methodologies and models. A significant innovation has been the widespread adoption of Bayesian stable isotope mixing models, such as SIAR (Stable Isotope Analysis in R). nih.govusask.catandfonline.commdpi.com These models can quantify the proportional contribution of different nitrate sources to a water body by incorporating the isotopic signatures of the sources and the mixture (i.e., the river or lake water), along with their associated uncertainties. usask.catandfonline.commdpi.com This approach has proven more powerful than simple graphical methods, especially when multiple sources are contributing to the nitrate pool. usask.ca

Furthermore, new analytical methods for the collection and measurement of nitrate isotopes are continuously being developed. These include methods for concentrating nitrate from freshwater and seawater, which are essential for analyzing samples with low nitrate concentrations. usgs.govprinceton.edu The "denitrifier method," for instance, uses denitrifying bacteria that lack the N₂O reductase enzyme to convert nitrate to nitrous oxide (N₂O), which can then be analyzed for its nitrogen and oxygen isotopic composition. princeton.edu This method is highly sensitive and avoids interference from other dissolved substances in the water. princeton.edu

Inverse modeling techniques are also being developed to estimate land-use-specific nitrogen export rates. ifremer.frresearchgate.net These models combine hydrological data, land-use information, and dual nitrate isotope data to attribute nitrogen loads to specific activities within a catchment, such as urban development or agriculture. ifremer.frresearchgate.net The inclusion of dual isotope data in these models has been shown to reduce the uncertainty in the calculated export rates, providing more reliable information for environmental management. ifremer.frresearchgate.net

Table 2: Application of Isotope Mixing Models in Source Tracking

| Study Location | Identified Major Nitrate Sources | Model Used | Key Finding |

|---|---|---|---|

| Tai Lake, China | Industrial sources, Agricultural sources | SIAR | Industrial and agricultural sources were the largest contributors to nitrate pollution in different parts of the lake. usask.ca |

| Urban Residential Catchment | Atmospheric deposition, Chemical N fertilizers | Bayesian Mixing Model | Atmospheric deposition and fertilizers were the dominant sources of nitrate in stormwater runoff. nih.gov |

| Karst Cave System | Agricultural fertilizer, Soil nitrogen | SIAR | Fertilizers and soil nitrogen were the main sources of nitrate in the cave water. tandfonline.com |

| Assiniboine and Red Rivers, Canada | Manure/wastewater, Inorganic fertilizers | Bayesian Isotope Mixing Model | The dominant source of nitrate varied between the two rivers, with wastewater being more significant in one and fertilizers in the other. nih.gov |

High-Resolution Spatial and Temporal Isotopic Profiling

The ability to analyze the dual isotopes of nitrate has opened the door to high-resolution spatial and temporal studies of nitrogen cycling. By collecting samples at multiple points along a river or at different times of the year, researchers can create detailed maps and time-series of nitrate sources and transformations. nih.govcopernicus.orgusask.camdpi.com

High-spatial-resolution monitoring allows for the identification of "hot spots" of nitrate pollution within a catchment and can reveal how nitrogen processing changes along a river's course. geo-leo.de For example, studies have shown that nitrate concentrations and their isotopic signatures can change significantly downstream as a result of inputs from tributaries, groundwater, and in-stream processes like denitrification. copernicus.orggeo-leo.de Such detailed spatial data is invaluable for pinpointing pollution sources and understanding the cumulative impact of different land uses on water quality. geo-leo.denih.gov

High-resolution temporal monitoring, from seasonal to even hourly frequencies, has revealed the dynamic nature of the nitrogen cycle. nih.govcopernicus.orgcnr.it Seasonal changes in temperature, rainfall, and biological activity can lead to dramatic shifts in the dominant sources and sinks of nitrate. nih.govcopernicus.orgusask.ca For instance, studies have observed that nitrate from fertilizers may be more prevalent during wet periods due to increased runoff, while denitrification can become a more significant process during warmer, drier periods. copernicus.org The use of in-situ sensors for continuous nitrate monitoring, combined with discrete sampling for isotopic analysis, is a powerful approach for capturing these short-term variations. cnr.it

Table 3: Example of High-Resolution Temporal Variation in Nitrate Isotopes

| Season/Event | δ¹⁵N-NO₃⁻ (‰) | δ¹⁸O-NO₃⁻ (‰) | Dominant Process/Source |

|---|---|---|---|

| Wet Period | Lower values | Lower values | Increased runoff from agricultural land. copernicus.org |

| Dry Period | Higher values | Higher values | Increased influence of denitrification and point sources like sewage. copernicus.org |